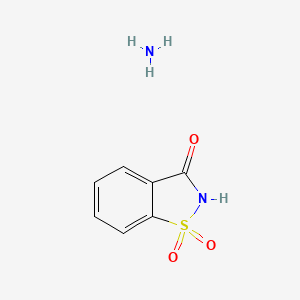

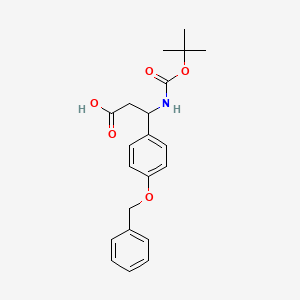

![molecular formula C27H27N3S B13387558 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium, represented by the symbol Na (from the Latin name “natrium”), is a chemical element belonging to the alkali metal group in the periodic table. It is a soft, silvery-white, highly reactive metal. Sodium is the sixth most abundant element in the Earth’s crust and is found in numerous minerals such as feldspars, sodalite, and halite (sodium chloride). It is essential for various biological processes and has extensive industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium is typically prepared through the electrolysis of molten sodium chloride. This process involves passing an electric current through the molten salt, which results in the formation of sodium metal and chlorine gas. The reaction can be represented as: [ 2NaCl(l) \rightarrow 2Na(s) + Cl_2(g) ]

Industrial Production Methods

Industrially, sodium is produced using the Downs cell, which is an electrolytic cell specifically designed for the electrolysis of molten sodium chloride. The cell operates at temperatures around 600°C, and the sodium metal is collected at the cathode while chlorine gas is released at the anode .

Chemical Reactions Analysis

Types of Reactions

Sodium undergoes various types of chemical reactions, including:

-

Oxidation: : Sodium reacts with oxygen to form sodium oxide (Na₂O) and sodium peroxide (Na₂O₂). [ 4Na(s) + O_2(g) \rightarrow 2Na_2O(s) ] [ 2Na(s) + O_2(g) \rightarrow Na_2O_2(s) ]

-

Reduction: : Sodium can reduce other compounds, such as in the Birch reduction, where sodium in liquid ammonia reduces aromatic rings.

-

Substitution: : Sodium reacts with halogens to form sodium halides, such as sodium chloride (NaCl). [ 2Na(s) + Cl_2(g) \rightarrow 2NaCl(s) ]

Common Reagents and Conditions

Sodium reacts vigorously with water to form sodium hydroxide (NaOH) and hydrogen gas (H₂). This reaction is highly exothermic and can be explosive under certain conditions. [ 2Na(s) + 2H_2O(l) \rightarrow 2NaOH(aq) + H_2(g) ]

Scientific Research Applications

Mechanism of Action

Sodium ions are essential for maintaining the electrochemical gradient across cell membranes. The sodium-potassium pump, a membrane-bound enzyme, actively transports sodium ions out of the cell and potassium ions into the cell. This process is vital for nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Comparison with Similar Compounds

Sodium is part of the alkali metal group, which includes lithium, potassium, rubidium, cesium, and francium. These elements share similar properties, such as high reactivity and the ability to form strong bases. sodium is unique due to its abundance and extensive use in various applications .

Similar Compounds

Lithium (Li): Used in batteries and psychiatric medications.

Potassium (K): Essential for plant growth and used in fertilizers.

Rubidium (Rb): Used in research and development of atomic clocks.

Cesium (Cs): Used in drilling fluids and atomic clocks.

Francium (Fr): Highly radioactive and has limited applications.

Properties

Molecular Formula |

C27H27N3S |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |

InChI |

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25-,26-/m1/s1 |

InChI Key |

GGAOZHGXEGTTFN-WGURPXDASA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)